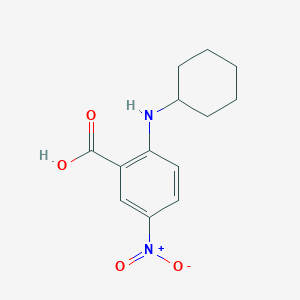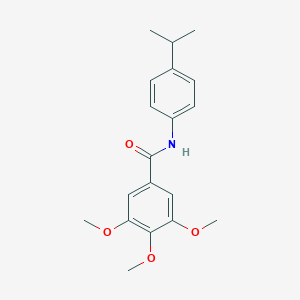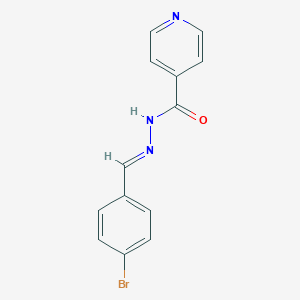![molecular formula C17H16N4O4 B229260 1-N',3-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B229260.png)
1-N',3-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]propanedihydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,3-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]propanedihydrazide, commonly known as BOPD, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. BOPD is a yellow crystalline solid that has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of BOPD is not fully understood. However, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, proteins, and cell wall components. BOPD has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
BOPD has been shown to have various biochemical and physiological effects. In vitro studies have shown that BOPD inhibits the growth of cancer cells and bacteria. BOPD has also been shown to reduce inflammation and oxidative stress in cells. In vivo studies have shown that BOPD has antitumor activity and can reduce the growth of tumors in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BOPD in lab experiments is its low toxicity. BOPD has been shown to have low toxicity in various cell lines and animal models. Another advantage is its stability. BOPD is stable under various conditions and can be easily synthesized. One limitation of using BOPD in lab experiments is its limited solubility in water. BOPD is more soluble in organic solvents, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of BOPD. One direction is the development of BOPD-based drug delivery systems. BOPD has been shown to have potential as a drug carrier due to its stability and low toxicity. Another direction is the study of BOPD as a potential anticancer agent. Further studies are needed to understand the mechanism of action of BOPD and its potential use in cancer therapy. Additionally, the study of BOPD as a potential pesticide and herbicide should be explored further. Finally, the development of new synthesis methods for BOPD and its derivatives should be investigated to improve its properties and potential applications.
Méthodes De Synthèse
BOPD has been synthesized using different methods, including the reaction of 2,5-dimethylcyclohexane-1,4-dione with hydrazine hydrate and 2,5-dimethylcyclohexane-1,4-dione with methylhydrazine. The reaction of 2,5-dimethylcyclohexane-1,4-dione with hydrazine hydrate yields 1,3-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]urea, which is then reacted with formaldehyde to form BOPD. The reaction of 2,5-dimethylcyclohexane-1,4-dione with methylhydrazine yields BOPD directly.
Applications De Recherche Scientifique
BOPD has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, BOPD has been shown to have antitumor, antimicrobial, and anti-inflammatory activities. BOPD has also been studied for its potential use as a drug delivery system. In agriculture, BOPD has been studied for its potential use as a pesticide and herbicide. In materials science, BOPD has been studied for its potential use as a polymer additive and as a corrosion inhibitor.
Propriétés
Formule moléculaire |
C17H16N4O4 |
|---|---|
Poids moléculaire |
340.33 g/mol |
Nom IUPAC |
1-N',3-N'-bis[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]propanedihydrazide |
InChI |
InChI=1S/C17H16N4O4/c22-14-5-1-12(2-6-14)10-18-20-16(24)9-17(25)21-19-11-13-3-7-15(23)8-4-13/h1-8,10-11,18-19H,9H2,(H,20,24)(H,21,25) |
Clé InChI |
JBOPBMDXTYVFMU-UHFFFAOYSA-N |
SMILES isomérique |
C1=CC(=O)C=CC1=CNNC(=O)CC(=O)NNC=C2C=CC(=O)C=C2 |
SMILES |
C1=CC(=O)C=CC1=CNNC(=O)CC(=O)NNC=C2C=CC(=O)C=C2 |
SMILES canonique |
C1=CC(=O)C=CC1=CNNC(=O)CC(=O)NNC=C2C=CC(=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-[3-(2-Hydroxyethoxy)phenyl]ethanone](/img/structure/B229197.png)

![3-Oxo-3-[4-(2-pyridinyl)-1-piperazinyl]propanenitrile](/img/structure/B229201.png)


![{4-[(2-Imino-3-methyl-5-oxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B229205.png)
![N-[4-acetyl-5-(9-anthryl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B229208.png)

![8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B229213.png)
